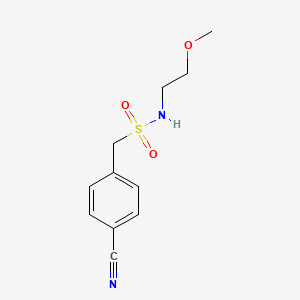

1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide is a chemical compound with the CAS Number: 1041567-41-2. It has a molecular weight of 254.31 . The IUPAC name for this compound is (4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O3S/c1-16-7-6-13-17(14,15)9-11-4-2-10(8-12)3-5-11/h2-5,13H,6-7,9H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H14N2O3S . The SMILES representation of the compound is COCCNS(=O)(=O)CC1=CC=C(C=C1)C#N .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Diethyltin-based Self-assemblies

Diethyltin(methoxy)methanesulfonate, reacting with t-butylphosphonic acid, led to the formation of three-dimensional self-assemblies. These compounds, identified through various spectroscopic methods, exhibit distinct structural motifs and are significant in the construction of supramolecular assemblies, demonstrating the potential of sulfonate-phosphonate ligands in creating complex structures (Shankar et al., 2011).

Asymmetric Hydrogenation Catalysis

The Cp*Ir(OTf)(MsDPEN) complex, where MsDPEN = N-(methanesulfonyl)-1,2-diphenylethylenediamine, was used to catalyze the asymmetric hydrogenation of alpha-hydroxy aromatic ketones. This process achieved high enantioselectivities and was applicable to a broad substrate scope, indicating its usefulness in synthesizing enantiomerically pure compounds (Ohkuma et al., 2007).

Selective Hydrolysis of Methanesulfonate Esters

Research on the pH-dependent hydrolysis of specific methanesulfonate esters provided insights into the selective removal of these groups. This study demonstrated a methodology for removing potentially genotoxic alkyl esters of methane sulfonic acid, highlighting its importance in pharmaceutical synthesis and safety (Chan et al., 2008).

Kinetic and Spectroscopic Characterisation of Reactive Methanesulfonates

The study on highly reactive methanesulfonates (mesylates) provided valuable kinetic and spectroscopic data. These findings contribute to understanding the solvolysis reactions of mesylates and the effects of electronic and steric factors on their reactivity, which is crucial for designing better synthesis and reaction conditions (Bentley et al., 1994).

Stereoselective Microbial Reduction

The stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide demonstrated the potential of microbial cultures in producing chiral intermediates. This research opens avenues for the biological synthesis of complex molecules, such as beta-receptor antagonists, offering a green alternative to chemical synthesis (Patel et al., 1993).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-16-7-6-13-17(14,15)9-11-4-2-10(8-12)3-5-11/h2-5,13H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMZIWPMKAEIAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)CC1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2690444.png)

![2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2690448.png)

![N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea](/img/structure/B2690453.png)

![5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid](/img/structure/B2690456.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2690463.png)

![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2690464.png)